molecular formula C7H13Cl2O4P B13998662 Bis(2-chloroethyl) prop-2-en-1-yl phosphate CAS No. 32670-89-6

Bis(2-chloroethyl) prop-2-en-1-yl phosphate

Cat. No.: B13998662
CAS No.: 32670-89-6
M. Wt: 263.05 g/mol
InChI Key: DAAUFCCLHPYMRU-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) prop-2-en-1-yl phosphate is a chemical compound with the molecular formula C_6H_12Cl_2O_4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups and a prop-2-en-1-yl phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl) prop-2-en-1-yl phosphate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by the addition of allyl alcohol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

  • Reaction of 2-chloroethanol with phosphorus oxychloride

    2-chloroethanol+phosphorus oxychlorideintermediate\text{2-chloroethanol} + \text{phosphorus oxychloride} \rightarrow \text{intermediate} 2-chloroethanol+phosphorus oxychloride→intermediate

  • Addition of allyl alcohol

    intermediate+allyl alcoholBis(2-chloroethyl) prop-2-en-1-yl phosphate\text{intermediate} + \text{allyl alcohol} \rightarrow \text{this compound} intermediate+allyl alcohol→Bis(2-chloroethyl) prop-2-en-1-yl phosphate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) prop-2-en-1-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated products.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphates, dechlorinated compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-chloroethyl) prop-2-en-1-yl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the manufacture of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) prop-2-en-1-yl phosphate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in cellular functions and biochemical pathways, contributing to its biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloropropyl) phosphate
  • Bis(1-chloro-2-propyl) phosphate
  • Tris(2-chloroethyl) phosphate

Uniqueness

Bis(2-chloroethyl) prop-2-en-1-yl phosphate is unique due to its specific structure, which includes both chloroethyl and prop-2-en-1-yl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

32670-89-6

Molecular Formula

C7H13Cl2O4P

Molecular Weight

263.05 g/mol

IUPAC Name

bis(2-chloroethyl) prop-2-enyl phosphate

InChI

InChI=1S/C7H13Cl2O4P/c1-2-5-11-14(10,12-6-3-8)13-7-4-9/h2H,1,3-7H2

InChI Key

DAAUFCCLHPYMRU-UHFFFAOYSA-N

Canonical SMILES

C=CCOP(=O)(OCCCl)OCCCl

Origin of Product

United States

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